

# Application Note: Danicopan Long-Term Extension Study

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## Compound Focus: Danicopan

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**1. Background and Rationale** Paroxysmal nocturnal hemoglobinuria (PNH) is a rare and severe blood disorder characterized by complement-mediated intravascular hemolysis (IVH) and thrombotic events [1]. While C5 inhibitors (eculizumab or ravulizumab) are the standard of care, effectively controlling IVH, approximately **10-20% of treated patients** experience clinically significant extravascular hemolysis (cs-EVH) [1] [2]. This condition leads to persistent anemia, fatigue, and a continued need for blood transfusions [1]. **Danicopan** is a first-in-class, oral, selective factor D inhibitor designed to be used as an add-on therapy to address this unmet medical need by inhibiting the alternative pathway of the complement system upstream of C5 [3] [4]. The ALPHA phase III trial was conducted to evaluate the long-term efficacy and safety of this combination therapy.

**2. Study Design and Objectives** The ALPHA trial is a pivotal, international, phase III trial with a randomized, double-blind, placebo-controlled initial period, followed by an open-label long-term extension [5] [2].

- **Core Study Design:** The trial was designed as a superiority study. For the first 12 weeks (the primary evaluation period), patients were randomized **2:1** to receive either **danicopan** or a placebo, in addition to their stable regimen of either ravulizumab or eculizumab [5] [2].
- **Long-Term Extension (LTE) Design:** After the initial 12-week period, all patients were eligible to enter an open-label treatment period for an additional 12 weeks. In this phase, patients who had been on placebo were switched to **danicopan**. Patients who completed this 24-week period were then offered entry into a **two-year Long-Term Extension** period, during which all participants received **danicopan** add-on therapy [6] [1].

- **Primary Objective:** To assess the long-term efficacy of **danicopan** as an add-on to C5 inhibitors in maintaining increased hemoglobin levels in patients with PNH and cs-EVH.
- **Secondary Objectives:** To evaluate long-term safety, changes in absolute reticulocyte count (ARC), transfusion avoidance, lactate dehydrogenase (LDH) levels, and patient-reported outcomes such as fatigue [6] [2].

**3. Patient Population and Key Criteria** The study enrolled adults ( $\geq 18$  years) with a confirmed PNH diagnosis who were on a stable regimen of ravulizumab or eculizumab for at least 6 months but still had cs-EVH. This was defined as:

- **Hemoglobin (Hb)  $\leq 9.5$  g/dL**
- **Absolute Reticulocyte Count (ARC)  $\geq 120 \times 10^9/L$  [5]**

#### 4. Dosing and Administration

- **Danicopan Regimen:** The initial dose was **150 mg administered orally three times daily** [5]. Based on clinical response (e.g., insufficient improvement in hemoglobin), the dose could be escalated to **200 mg three times a day** [5].
- **C5 Inhibitor Regimens:** Patients continued their standard, approved dosing of either eculizumab (infusion doses ranging from 900 mg to 1500 mg every 2 weeks) or ravulizumab (infusion doses ranging from 3000 mg to 3600 mg every 4 or 8 weeks) [5].

**5. Efficacy Endpoints and Key Results** The protocol-prespecified interim analysis at 12 weeks and subsequent data from the LTE showed significant and sustained benefits.

- **Primary Endpoint Results:** The change in hemoglobin from baseline to week 12 showed a least squares mean (LSM) increase of **2.94 g/dL** in the **danicopan** group, compared to 0.50 g/dL in the placebo group ( $p < 0.0001$ ) [5]. This improvement was maintained through the LTE, with an LSM change of **3.17 g/dL at week 24** and sustained through **week 48** [1] [2].
- **Key Secondary Endpoints:** The table below summarizes the efficacy outcomes at different time points for patients who continued on **danicopan** versus those who switched from placebo.

#### Efficacy Outcomes from the ALPHA Phase III Trial (Through 24 Weeks)

Endpoint	Statistic	Danicopan- Danicopan (12 wks)	Danicopan- Danicopan (24 wks)	Placebo- Danicopan (12 wks)	Placebo- Danicopan (24 wks)
Change in Hb (g/dL)	LSM (SEM)	+2.94 (0.21)	+3.17 (0.30)	+0.50 (0.31)	+2.26 (0.34)

Endpoint	Statistic	Danicopan- Danicopan (12 wks)	Danicopan- Danicopan (24 wks)	Placebo- Danicopan (12 wks)	Placebo- Danicopan (24 wks)
Change in ARC (x10 <sup>9</sup> /L)	LSM (SEM)	-83.8 (8.93)	-80.2 (8.75)	+3.5 (12.68)	-65.2 (12.74)
Transfusion Avoidance (%)	Percent	83%	78%	38%	90%

Table adapted from data presented in the ALPHA trial results [2].

LDH levels, a marker of IVH, remained low and stable throughout the study, confirming that control of IVH was maintained with the C5 inhibitor backbone [6] [2]. Improvements in fatigue and quality of life scores were also maintained through week 24 [2].

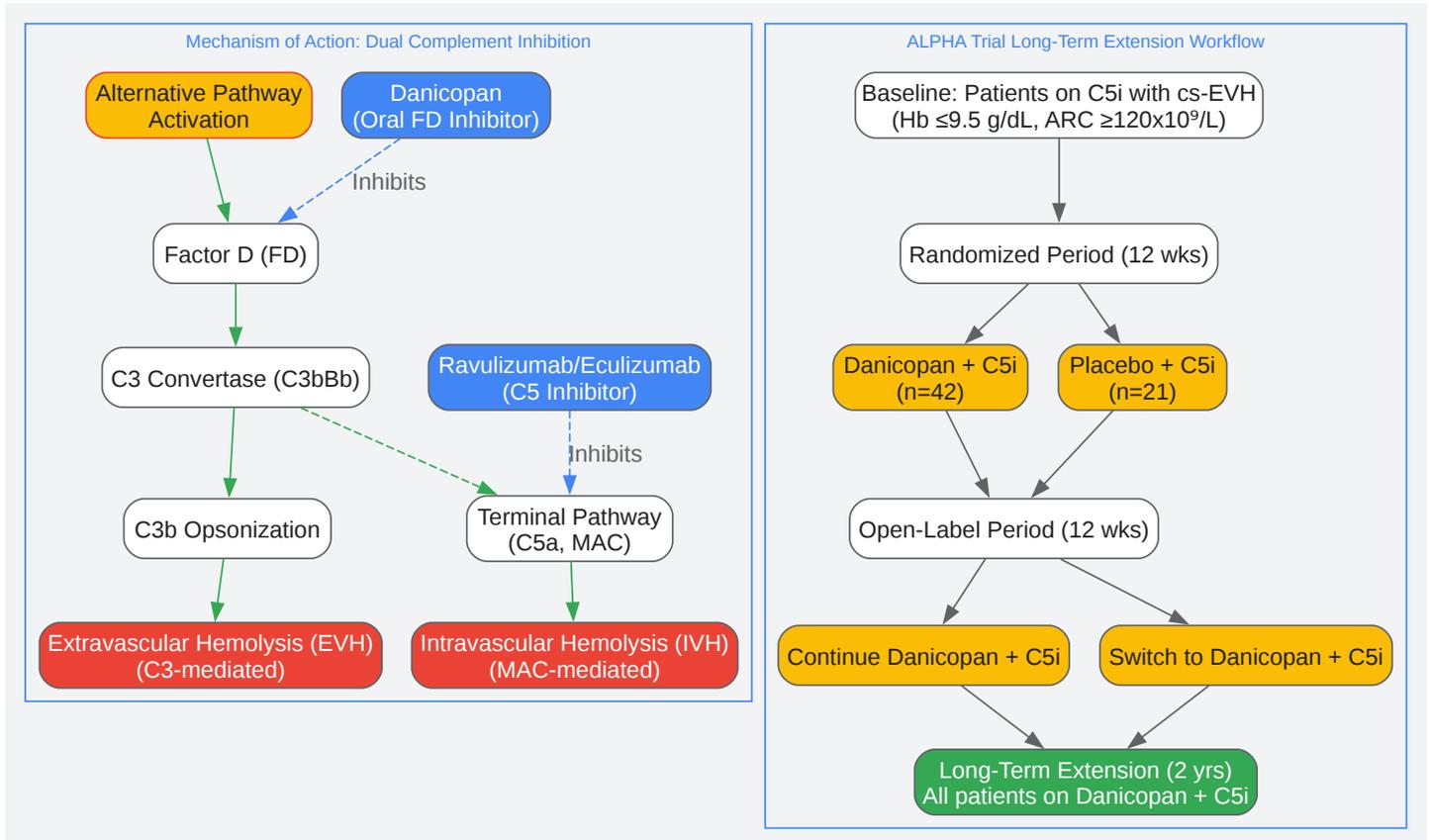
**6. Safety Profile** The long-term safety analysis (based on 80 patients who received at least one dose of **danicopan**) showed the therapy was generally well-tolerated with no new safety signals identified [6] [2].

- **Most Common Adverse Events:** The most frequent treatment-emergent adverse events (≥10%) were COVID-19 (21.3%), diarrhea (15%), headache (15%), pyrexia (13.8%), nausea (12.5%), and fatigue (10%) [2].
- **Serious Adverse Events:** In the initial 12-week period, serious AEs in the **danicopan** group included cholecystitis (one patient) and COVID-19 (one patient). No serious AEs were related to the study drug, and no deaths were reported [5].
- **Breakthrough Hemolysis:** The rate of breakthrough hemolysis in the LTE was low, at **6 events per 100 patient-years** [6].

## Experimental Protocol

**Title:** Protocol for the Long-Term Extension of a Phase III Study to Evaluate the Efficacy and Safety of **Danicopan** as Add-on Therapy to Ravulizumab or Eculizumab in PNH Patients with Significant Extravascular Hemolysis (ALPHA-LTE)

**1. Study Mechanism and Workflow** The following diagram illustrates the mechanistic rationale and study workflow.



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## 2. Detailed Methodology

### 2.1 Patient Eligibility Criteria

- **Inclusion Criteria:**
  - Confirmed diagnosis of PNH.
  - Stable treatment with eculizumab or ravulizumab for ≥6 months.

- Presence of cs-EVH defined as hemoglobin  $\leq 9.5$  g/dL and ARC  $\geq 120 \times 10^9/L$ .
- Age  $\geq 18$  years.
- Provision of signed informed consent.
- **Exclusion Criteria:**
  - History of bone marrow transplantation.
  - Active bacterial or viral infection.
  - Known sensitivity to **danicopan** or its excipients.
  - Pregnancy or lactation.

**2.2 Assessments and Data Collection Schedule** Assessments were performed at screening, baseline, and throughout the study periods.

- **Efficacy Assessments:**
  - **Hemoglobin (g/dL):** Measured at every study visit.
  - **Absolute Reticulocyte Count ( $\times 10^9/L$ ):** Measured regularly.
  - **Lactate Dehydrogenase (LDH, U/L):** Key marker for IVH.
  - **Transfusion Records:** Documented for transfusion avoidance calculations.
- **Patient-Reported Outcomes (PROs):**
  - **FACIT-Fatigue Scale:** Administered at defined intervals to assess impact on quality of life [2].
  - **EORTC QLQ-C30 Questionnaire:** A quality of life assessment tool [2].
- **Pharmacodynamic/Pharmacokinetic Assessments:**
  - Blood samples for analysis of **danicopan** concentrations and complement alternative pathway activity (e.g., Bb levels) [4].
- **Safety Assessments:**
  - Monitoring of adverse events, serious adverse events, and clinical laboratory values (e.g., liver function tests).

### 2.3 Statistical Considerations

- The primary efficacy analysis for the initial period used a mixed model for repeated measures (MMRM) to analyze the change in hemoglobin from baseline to Week 12.
- The LTE analysis primarily used descriptive statistics to summarize long-term trends in efficacy and safety parameters.

## Conclusion

The long-term extension protocol of the ALPHA trial demonstrates that **danicopan**, as an add-on to C5 inhibitors, provides a well-tolerated and effective therapeutic strategy for managing PNH patients with cs-EVH. The sustained improvements in hemoglobin, reduced transfusion dependence, and maintained control

of both IVH and EVH over 48 weeks support the use of dual complement pathway inhibition in this patient subset. These findings solidify the clinical value of proximal complement inhibition in addressing the limitations of C5 monotherapy.

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